Cas no 31100-31-9 (1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester)
1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester
- methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate
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1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037785-1g |
Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate |
31100-31-9 | 97% | 1g |
$342.00 | 2023-09-02 | |
| Alichem | A449037785-5g |
Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate |
31100-31-9 | 97% | 5g |
$984.96 | 2023-09-02 | |
| Chemenu | CM392409-1g |
methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |
31100-31-9 | 95%+ | 1g |
$373 | 2023-01-09 | |
| Cooke Chemical | LN7335157-1g |
Methyl5-methyl-1H-1,2 |
31100-31-9 | 4-triazole-3-carboxylate | 1g |
RMB 1860.80 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521518-1g |
Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate |
31100-31-9 | 98% | 1g |
¥3256.00 | 2024-08-02 |
1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester
Comprehensive Guide to 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester (CAS No. 31100-31-9)
1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester (CAS No. 31100-31-9) is a specialized organic compound belonging to the triazole family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and versatile applications. The methyl ester derivative of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid is particularly notable for its role as an intermediate in synthesizing more complex molecules.
The chemical structure of 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester features a triazole ring substituted with a methyl group at the 5-position and a carboxylic acid methyl ester at the 3-position. This configuration enhances its reactivity, making it valuable for constructing heterocyclic compounds. Researchers often explore its potential in drug discovery, particularly for designing antifungal and antiviral agents, given the bioactivity of triazole derivatives.
In recent years, the demand for triazole-based compounds like 31100-31-9 has surged due to their applications in crop protection and pharmaceutical formulations. With the rise of sustainable agriculture, agrochemical companies are increasingly focusing on eco-friendly fungicides, where triazoles play a pivotal role. Similarly, the pharmaceutical industry leverages 1H-1,2,4-triazole derivatives for developing novel therapeutics, aligning with the global push for innovative medicines.
The synthesis of 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester typically involves multi-step organic reactions, including condensation and esterification processes. Its high purity and stability make it a preferred choice for laboratory and industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its quality and structural integrity.
From a commercial perspective, CAS No. 31100-31-9 is supplied by leading chemical manufacturers catering to research institutions and industrial clients. The compound’s pricing and availability are influenced by factors like raw material costs and regulatory compliance. As the fine chemicals market expands, stakeholders are keen on optimizing production processes to meet growing demand while adhering to green chemistry principles.
For researchers exploring triazole chemistry, 1H-1,2,4-Triazole-3-carboxylic acid, 5-methyl-, methyl ester offers a robust platform for derivatization. Its compatibility with various cross-coupling reactions and catalytic transformations opens avenues for creating diverse molecular libraries. This adaptability is crucial for high-throughput screening in drug development and material science.
In conclusion, 31100-31-9 represents a critical building block in modern synthetic chemistry. Its relevance in pharmaceutical intermediates and agrochemical innovation underscores its importance in addressing global challenges like disease control and food security. As scientific advancements continue, this compound is poised to remain at the forefront of heterocyclic chemistry research.
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